Asciminib hydrochloride is a novel tyrosine kinase inhibitor specifically designed for the treatment of chronic-phase Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). It functions by inhibiting the ABL1 kinase activity of the BCR-ABL1 fusion protein, a key driver of CML proliferation. Asciminib hydrochloride is particularly notable for its effectiveness against the T315I mutation of BCR-ABL1, which is often resistant to other treatments. The compound was approved by the U.S. Food and Drug Administration on October 29, 2021, under the brand name Scemblix and is marketed by Novartis AG .
Asciminib hydrochloride is classified as an antineoplastic agent and falls under the category of tyrosine kinase inhibitors. It is unique among its class due to its mechanism of action as an allosteric inhibitor, which differentiates it from traditional ATP-competitive inhibitors . The compound's chemical identity is confirmed by its CAS number 2119669-71-3, and it has various identifiers including UNII C5U34S9XFV and DrugBank accession number DBSALT003206 .
The synthesis of asciminib hydrochloride involves several steps typical of complex organic synthesis, focusing on constructing the multi-cyclic structure that characterizes its molecular architecture. The synthesis process generally requires:
The molecular formula for asciminib hydrochloride is with a molar mass of approximately 486.3 g/mol. The compound features a complex structure with multiple functional groups that contribute to its pharmacological properties.
The three-dimensional structure can be analyzed using computational chemistry software to visualize how asciminib binds to its target protein .
Asciminib hydrochloride primarily engages in biochemical reactions rather than classical organic reactions due to its role as a drug. Its mechanism involves:
Asciminib acts as an allosteric inhibitor of the BCR-ABL1 fusion protein. When it binds to the myristoyl pocket, it stabilizes the protein in an inactive conformation, thereby preventing downstream signaling pathways that lead to cell proliferation in Ph+ CML. This unique mechanism allows asciminib to circumvent some common resistance mechanisms associated with other tyrosine kinase inhibitors .
Key physical and chemical properties of asciminib hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 486.3 g/mol |
Solubility | 0.0554 mg/mL |
LogP (octanol-water partition coefficient) | 3.08 |
pKa (strongest acidic) | 14.24 |
pKa (strongest basic) | 3.98 |
Polar Surface Area | 103.37 Ų |
Number of Rotatable Bonds | 6 |
These properties influence the drug's bioavailability, absorption, distribution, metabolism, and excretion characteristics .
Asciminib hydrochloride is primarily used in clinical settings for:
Chronic Myeloid Leukemia (CML) is a clonal hematopoietic stem cell malignancy characterized by the reciprocal translocation t(9;22)(q34;q11), forming the Philadelphia chromosome. This genetic aberration results in the fusion gene BCR::ABL1, which encodes a constitutively active tyrosine kinase that drives uncontrolled myeloid cell proliferation and survival [3] [6]. The BCR::ABL1 oncoprotein exhibits dysregulated kinase activity due to the loss of the N-terminal autoinhibitory domain of ABL1, normally regulated by intramolecular binding of its myristoylated segment to the myristoyl pocket in the kinase domain [2] [6]. This pathogenetic mechanism establishes BCR::ABL1 as the primary therapeutic target in CML.
First-generation (imatinib) and second-generation (nilotinib, dasatinib, bosutinib) TKIs target the ATP-binding site of BCR::ABL1. Despite improving clinical outcomes, their conserved kinase domain binding mechanism contributes to significant limitations:
Table 1: Efficacy Limitations of ATP-Competitive TKIs in CML-CP
Parameter | Imatinib | 2G TKIs | Clinical Implication | |
---|---|---|---|---|
MMR at 12 months | 40–50% | 50–60% | Delayed depth of response | |
Discontinuation (Year 1) | 20–30% | 15–25% | Therapy switches needed | |
T315I efficacy | None | None | Requires 3G TKI (ponatinib) | [7] [8] |
Resistance to ATP-competitive TKIs arises primarily through BCR::ABL1-dependent mechanisms, particularly kinase domain mutations. Over 100 mutations are documented, classified by structural impact:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7